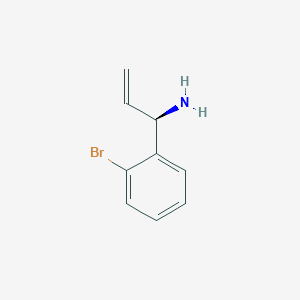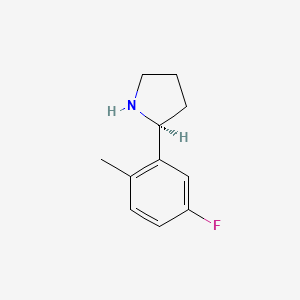
1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine: is a chemical compound with the molecular formula C13H18N2 It is characterized by the presence of a benzyl group attached to an azetidine ring, which is further connected to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides as reagents.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of azetidine and cyclopropane-containing molecules on biological systems.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal applications, it may interact with biological receptors to exert therapeutic effects.
Comparison with Similar Compounds
1-(1-Phenylazetidin-3-YL)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a benzyl group.
1-(1-Benzylazetidin-3-YL)cyclobutan-1-amine: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is unique due to the combination of its azetidine and cyclopropane rings, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(1-benzylazetidin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13(6-7-13)12-9-15(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
InChI Key |
WJUVZVRNDXJMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)

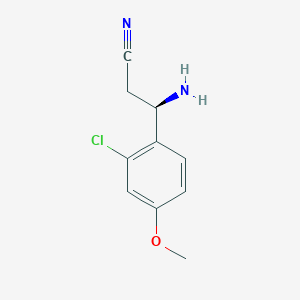
![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
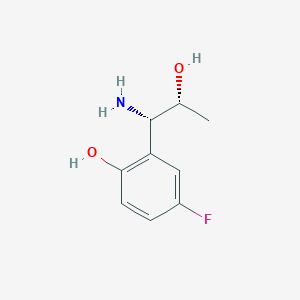
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)

![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
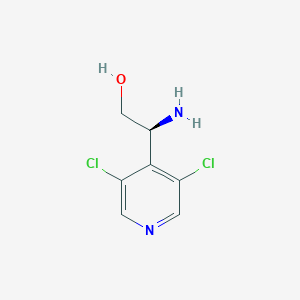
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

